molecular formula C15H20N2OS B2672860 1-(4-tert-butylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

1-(4-tert-butylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2672860
M. Wt: 276.4 g/mol
InChI Key: HPBJKHGXIJXVDZ-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound designed for research and development applications. This molecule features a 4,5-dihydro-1H-imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a 4-tert-butylbenzoyl group at the N1 position and a methylsulfanyl (SCH3) group at the C2 position. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, and its derivatives are recognized for their amphoteric nature and high solubility in polar solvents, which can favorably influence the pharmacokinetic properties of drug candidates . The specific combination of the tert-butyl-substituted aromatic moiety and the thioether side chain is intended to modulate the compound's electronic properties, lipophilicity, and overall steric profile, making it a valuable synthon for constructing more complex molecules. Researchers can utilize this compound as a key intermediate in the synthesis of novel chemical libraries. Its structure is particularly relevant for investigating potential biological activities analogous to other imidazole-containing molecules, which have demonstrated significance across various therapeutic areas, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents . The presence of the methylsulfanyl group is a notable feature, as sulfur-containing imidazole derivatives have been associated with a range of pharmacological effects, such as antimicrobial and antithyroid activity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-15(2,3)12-7-5-11(6-8-12)13(18)17-10-9-16-14(17)19-4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBJKHGXIJXVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-tert-butylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

The compound's structure can be summarized as follows:

  • Molecular Formula : C13H17N2OS
  • Molecular Weight : 251.35 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of imidazole derivatives, including this compound.

  • Study Findings : Research indicates that imidazole derivatives exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance, Jain et al. synthesized related compounds and reported significant antimicrobial potential, with some derivatives demonstrating effectiveness comparable to standard antibiotics like Norfloxacin .
CompoundTarget BacteriaActivity Level
1aS. aureusModerate
1bE. coliHigh
1cB. subtilisLow

Anticancer Activity

The anticancer properties of imidazole derivatives have also been explored extensively. A notable study highlighted that certain imidazole-based compounds inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation.

  • Mechanism of Action : The presence of hydrophobic substituents at specific positions enhances the inhibitory activity against FT. For example, a derivative similar to this compound demonstrated an IC50 value of 24 nM against FT, indicating potent anticancer activity .

Case Study 1: Antibacterial Evaluation

In a study conducted by Sharma et al., various imidazole derivatives were synthesized and tested for their antibacterial effects using the Kirby-Bauer disc diffusion method. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on cell lines demonstrated that certain imidazole derivatives led to a significant reduction in cell viability in cancer models. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with cellular signaling pathways related to proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/IC₅₀ Key Reference
Target Compound 4-tert-butylbenzoyl, methylsulfanyl 276.4 Not reported -
Clonidine 2,6-dichlorophenyl, imidazoline 230.1 α₂-Adrenergic agonist (IC₅₀ ~ nM)
2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole 4-pentyloxyphenyl 260.4 QSI (IC₅₀ = 56.38 µM)
MK017 5-chloro-3-isopropyl-2-methylphenyl 285.2 Stress urinary incontinence (SUI)
Xylometazoline HCl 2,6-dimethyl-4-tert-butylbenzyl 280.8 Nasal decongestant (α₁-agonist)
2-[1-[2-Chloro-3-(difluoromethyl)phenoxy]butyl]-4,5-dihydro-1H-imidazole Chloro-difluoromethylphenoxy-butyl 302.8 Insecticidal activity

Key Observations:

The methylsulfanyl substituent provides moderate electron-withdrawing effects, contrasting with clonidine’s imidazoline ring, which is critical for α₂-adrenergic agonism .

Compared to QSIs like 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM), the methylsulfanyl group may improve membrane permeability but reduce polarity, affecting solubility .

Pharmacophore Relevance: The 4,5-dihydro-1H-imidazole core is a shared pharmacophore in clonidine, brimonidine, and xylometazoline, emphasizing its role in receptor interaction . However, the target compound’s benzoyl group diverges from typical aryl-methyl or aryl-ether substituents in clinical agents, suggesting novel binding modes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors/Acceptors
Target Compound 3.8 <0.1 (Low) 0/3
Clonidine 1.9 2.1 (Moderate) 2/3
Xylometazoline HCl 2.4 50 (High) 1/2
2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole 4.2 <0.01 (Low) 0/2
  • Lipophilicity : The tert-butyl group in the target compound increases LogP (3.8) compared to clonidine (1.9), suggesting better membrane permeability but lower aqueous solubility.
  • Solubility : The methylsulfanyl group contributes to low solubility (<0.1 mg/mL), contrasting with xylometazoline’s high solubility due to its hydrochloride salt form .

Q & A

Q. What are the standard synthetic routes for 1-(4-tert-butylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with the functionalization of the imidazole core. A common approach includes:

  • Step 1: Condensation of 4,5-dihydro-1H-imidazole-2-thiol with 4-tert-butylbenzoyl chloride under basic conditions (e.g., using triethylamine in DMF or THF) to introduce the tert-butylbenzoyl group .
  • Step 2: Methylation of the thiol group using methyl iodide or dimethyl sulfate in the presence of a base like NaOH to form the methylsulfanyl moiety .
    Critical Factors:
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity but may lead to side reactions).
  • Temperature control (exothermic reactions require cooling to avoid decomposition).
  • Purification via column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted starting materials or dimerized species) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^{13}C NMR to verify the tert-butyl group (δ ~1.3 ppm for -C(CH3_3)3_3), methylsulfanyl (δ ~2.1 ppm for -SCH3_3), and imidazole ring protons (δ 3.5–4.5 ppm for dihydroimidazole) .
    • IR: Stretching vibrations for the carbonyl group (~1650–1700 cm1^{-1}) and C-S bond (~650–700 cm1^{-1}) .
  • Chromatography: HPLC or GC-MS to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methylsulfanyl groups influence the compound’s reactivity in catalytic or biological systems?

  • Steric Effects: The bulky tert-butyl group on the benzoyl moiety creates steric hindrance, potentially reducing binding affinity to enzyme active sites but improving metabolic stability .
  • Electronic Effects: The methylsulfanyl group (-SCH3_3) acts as an electron donor, which may enhance nucleophilicity at the imidazole ring, facilitating interactions with electrophilic targets (e.g., cysteine residues in enzymes) .
    Experimental Validation:
  • Comparative studies using analogs (e.g., replacing tert-butyl with smaller substituents) to assess binding kinetics via surface plasmon resonance (SPR) .
  • Computational modeling (DFT) to map electron density distribution .

Q. How should researchers address discrepancies in biological activity data across studies using this compound?

Case Example: Conflicting reports on antimicrobial efficacy (e.g., MIC values varying by 10-fold).

  • Potential Causes:
    • Purity variations (e.g., trace solvents or unreacted intermediates in crude samples) .
    • Assay conditions (e.g., pH, temperature, or solvent used for compound dissolution affecting bioavailability) .
  • Resolution Strategies:
    • Standardize synthesis and purification protocols across labs.
    • Use orthogonal assays (e.g., broth microdilution vs. agar diffusion) to confirm activity .

Q. What crystallographic methods are optimal for resolving the compound’s 3D structure, and how does this inform SAR studies?

  • X-ray Crystallography: Use SHELX suite for structure refinement. Key parameters:
    • High-resolution data (<1.0 Å) to resolve the dihydroimidazole ring conformation and tert-butyl orientation .
    • Hydrogen-bonding patterns (e.g., between the carbonyl group and adjacent molecules) analyzed via Mercury software .
  • SAR Insights: Crystal packing data reveal how substituent geometry affects intermolecular interactions, guiding design of analogs with improved solubility or stability .

Q. What computational approaches are recommended to predict the compound’s pharmacokinetic properties?

  • ADME Prediction:
    • Software: SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
    • Key Findings: The tert-butyl group likely increases logP (~3.5), suggesting moderate solubility in aqueous buffers, necessitating formulation optimization (e.g., use of cyclodextrins) .

Methodological Guidance

Q. How can researchers optimize reaction conditions to minimize byproducts like dimerized imidazole derivatives?

  • Strategies:
    • Use excess acyl chloride (1.5–2.0 equivalents) to drive the reaction to completion .
    • Add molecular sieves to absorb water, preventing hydrolysis of the acyl chloride intermediate .
    • Monitor reaction progress via TLC or in-situ FTIR to halt the reaction at optimal conversion .

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Protocols:
    • Conduct reactions under inert atmosphere (N2_2 or Ar) using Schlenk lines .
    • Store intermediates in anhydrous solvents (e.g., THF over molecular sieves) at –20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.